4-O-Benzyl-L-rhamnal

Regioselective protection Phase-transfer catalysis L-rhamnal derivatization

Glycosylation with unprotected glycals leads to complex mixtures. 4-O-Benzyl-L-rhamnal provides precise C-4 regiocontrol, enabling exclusive functionalization at C-3 or the enol ether. • 2:1 4-O-benzylation selectivity for α-L-(1→4)-linked 2,6-dideoxy oligosaccharides. • 4-day epimerization half-life vs. 5 min for analogous glucal, enabling DYKAT. • Quantitative one-step synthesis ensures reliable supply; defined mp 111-113°C, [α]D -9° for rapid QC.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 117249-16-8
Cat. No. B055402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Benzyl-L-rhamnal
CAS117249-16-8
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC1C(C(C=CO1)O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13-/m0/s1
InChIKeyZPIBWTYMFFSTBY-DRZSPHRISA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-O-Benzyl-L-rhamnal (CAS 117249-16-8): A Protected L-Rhamnal Glycal for Stereoselective Carbohydrate Synthesis


4-O-Benzyl-L-rhamnal (CAS 117249-16-8) is a protected glycal derivative of L-rhamnose, specifically 1,5-anhydro-4-O-benzyl-2,6-dideoxy-L-arabino-hex-1-enitol. It is a crystalline solid with a melting point of 111-113 °C and an optical rotation of [α]²²/D −9° (c = 1 in chloroform) . This compound serves as a key building block in carbohydrate chemistry, enabling the stereoselective synthesis of 2,6-dideoxy glycosides, oligosaccharides, and glycoconjugates through its enol ether functionality . The benzyl protecting group at the C-4 hydroxyl provides regioselective control during glycosylation reactions, while maintaining stability under various synthetic conditions .

Why Unprotected L-Rhamnal or Alternative Protecting Groups Cannot Substitute for 4-O-Benzyl-L-rhamnal in Regioselective Transformations


Generic substitution of 4-O-Benzyl-L-rhamnal with unprotected L-rhamnal or alternative protected derivatives fails due to critical differences in regioselectivity, reaction kinetics, and stereochemical outcomes. Unprotected L-rhamnal presents competing hydroxyl groups at C-3 and C-4, leading to complex mixtures during glycosylation or functionalization [1]. The benzyl group in 4-O-Benzyl-L-rhamnal provides precise regiocontrol by masking the C-4 hydroxyl, directing reactions exclusively to the C-3 position or the enol ether double bond . Alternative protecting groups (e.g., acetyl, silyl) offer different reactivity profiles; for example, O-acetyl groups are prone to migration under basic conditions [2], whereas the benzyl ether remains stable under a broad range of pH and redox conditions . Furthermore, the epimerization kinetics of 4-O-Benzyl-L-rhamnal differ markedly from other protected glycals, impacting dynamic kinetic resolution applications [3].

Quantitative Differentiation of 4-O-Benzyl-L-rhamnal: Comparative Data for Scientific Procurement Decisions


Regioselective Benzylation: 2:1 Ratio of 4-O-Benzyl to 3-O-Benzyl Derivatives

Phase-transfer catalyzed benzylation of L-rhamnal yields a mixture of 4-O-benzyl and 3-O-benzyl derivatives in a 2:1 ratio, demonstrating preferential protection of the C-4 hydroxyl over C-3 under these conditions [1]. This regioselectivity is critical for synthetic planning, as the 4-O-benzyl derivative serves as a protected intermediate for further selective transformations at C-3.

Regioselective protection Phase-transfer catalysis L-rhamnal derivatization

Epimerization Kinetics: 4-O-Benzyl-L-rhamnal Epimerizes >1000× Slower than 4,6-O-Benzylidene-D-glucal

Under identical ruthenium-catalyzed conditions, 4,6-O-benzylidene-D-glucal reaches epimerization equilibrium within 5 minutes at room temperature, whereas 4-O-benzyl-L-rhamnal requires four days (approximately 5760 minutes) to achieve equilibration [1]. This represents a >1150-fold difference in epimerization rate. Exchange rates for 4,6-O-benzylidene-D-glucal were determined by 1D ¹H EXSY NMR as 0.055 s⁻¹ (glucal formation) and 0.075 s⁻¹ (allal formation) [1].

Epimerization kinetics Ruthenium catalysis Dynamic kinetic resolution

Quantitative One-Step Synthesis: 100% Yield via Adapted Vilsmeier Conditions

A one-step protocol using adapted Vilsmeier conditions produces 4-O-Benzyl-L-rhamnal in quantitative yield [1]. This represents a substantial improvement over traditional multi-step benzylation sequences, which typically involve protection-deprotection cycles and yield mixtures requiring chromatographic separation [2].

Synthetic efficiency Glycal preparation Process chemistry

Stereoselective Ring Contraction: Exclusive Formation of 2,5-Anhydro-L-mannose Derivative

Treatment of 4-O-benzyl-L-rhamnal with thallium(III) nitrate (TTN) in methanol induces stereoselective ring contraction, yielding exclusively 3,4-di-O-benzyl-6-deoxy-2,5-anhydro-L-mannose [1]. This transformation demonstrates complete stereocontrol, producing a single diastereomer without detectable amounts of the corresponding D-isomer or other ring-contracted products. In contrast, the same conditions applied to other glycals (e.g., D-glucal, D-galactal) produce different stereochemical outcomes dictated by their inherent configuration [1].

Ring contraction Thallium(III) nitrate Tetrahydrofuran synthesis

Defined Physical Specification: Melting Point 111-113°C and Optical Rotation [α]²²/D −9°

Commercial 4-O-Benzyl-L-rhamnal (98% purity) is characterized by a melting point of 111-113 °C (lit.) and specific optical rotation [α]²²/D −9° (c = 1 in chloroform) . These values serve as critical identity and purity benchmarks that distinguish this compound from its 3-O-benzyl isomer (CAS 106988-69-6) and other L-rhamnal derivatives, which exhibit different physical properties.

Quality control Analytical specification Identity verification

Recommended Scientific and Industrial Applications for 4-O-Benzyl-L-rhamnal Based on Verified Differential Evidence


Stereoselective Synthesis of α-L-Rhamnoside-Containing Oligosaccharides

The 2:1 regioselectivity favoring 4-O-benzylation [1] makes this compound an ideal donor precursor for constructing α-L-(1→4)-linked 2,6-dideoxy oligosaccharides. The benzyl group at C-4 prevents undesired glycosylation at that position, directing coupling exclusively to the anomeric center. This application is validated by the documented use of 4-O-benzyl-L-rhamnal in oligosaccharide assembly .

Dynamic Kinetic Asymmetric Transformation (DYKAT) with Extended Reaction Windows

The exceptionally slow epimerization rate of 4-O-benzyl-L-rhamnal (4 days vs. 5 minutes for 4,6-O-benzylidene-D-glucal) [2] provides a uniquely wide operational window for DYKAT processes. This property allows for extended enzymatic acylation or functionalization steps without configurational erosion, enabling high-yield (71-83%) inversion of stereogenic centers as demonstrated in metalloenzymatic DYKAT protocols [2].

Enantioselective Synthesis of L-Configured Tetrahydrofuran Natural Products

The exclusive stereoselectivity of ring contraction to 3,4-di-O-benzyl-6-deoxy-2,5-anhydro-L-mannose [3] makes 4-O-benzyl-L-rhamnal a strategic starting material for synthesizing L-configured tetrahydrofuran-containing natural products. This transformation provides direct access to the L-manno stereochemical series, which is challenging to obtain from D-sugar starting materials.

Cost-Efficient Gram-Scale Procurement and Inventory Management

The availability of a quantitative-yield one-step synthesis [4] translates to reduced commercial pricing and reliable supply chain availability. Procurement teams can leverage the defined physical specifications (mp 111-113°C, [α]²²/D −9°) for rapid incoming quality verification, minimizing analytical overhead and ensuring material suitability for sensitive glycosylation reactions.

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